molecular formula C13H16N2O4 B3749284 N-benzo[1,3]dioxol-5-yl-2-morpholin-4-yl-acetamide

N-benzo[1,3]dioxol-5-yl-2-morpholin-4-yl-acetamide

Cat. No.: B3749284
M. Wt: 264.28 g/mol
InChI Key: VBSZPIBOTGJIDV-UHFFFAOYSA-N
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Description

N-benzo[1,3]dioxol-5-yl-2-morpholin-4-yl-acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[1,3]dioxole ring, a morpholine ring, and an acetamide group, which collectively contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzo[1,3]dioxol-5-yl-2-morpholin-4-yl-acetamide typically involves the following steps:

    Formation of the Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzo[1,3]dioxole precursor is replaced by morpholine.

    Acetamide Formation: The final step involves the acylation of the morpholine derivative with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzo[1,3]dioxol-5-yl-2-morpholin-4-yl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzo[1,3]dioxol-5-yl-2-morpholin-4-yl-acetamide is unique due to its combination of the benzo[1,3]dioxole and morpholine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-13(8-15-3-5-17-6-4-15)14-10-1-2-11-12(7-10)19-9-18-11/h1-2,7H,3-6,8-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSZPIBOTGJIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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